5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, chlorobenzyl, dioxidotetrahydrothiophenyl, and methylsulfanyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is established through nucleophilic substitution reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically added through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the pyrimidine intermediate with a suitable thiophene derivative, followed by oxidation to form the dioxidotetrahydrothiophenyl moiety.
Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound might serve as lead compounds for drug development. Their ability to interact with biological targets could be harnessed to design new therapeutic agents.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorobenzyl and dioxidotetrahydrothiophenyl groups.
N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dioxidotetrahydrothiophenyl group.
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorobenzyl group.
Uniqueness
The uniqueness of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications, distinguishing it from its simpler analogs.
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-26-17-20-8-14(19)15(21-17)16(23)22(12-6-7-27(24,25)10-12)9-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
OVQNDOSNKNDLIG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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